3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Description
The compound 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a phenyl group at position 4 and a methylamino-oxoethylthio moiety at position 2. The benzamide group is linked to the thiazole ring via an amide bond at position 3. This structure integrates multiple pharmacophoric elements:
- Thiazole ring: Known for diverse bioactivity, including anticancer and antimicrobial effects .
- Methylamino-oxoethylthio group: Likely influences solubility and target binding through hydrogen bonding or hydrophobic interactions.
- 3-Methylbenzamide: May enhance metabolic stability compared to unsubstituted benzamides .
Properties
IUPAC Name |
3-methyl-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-7-6-10-15(11-13)18(25)23-19-17(14-8-4-3-5-9-14)22-20(27-19)26-12-16(24)21-2/h3-11H,12H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPHYTKFBQRTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.
Substitution Reactions:
Biological Activity
3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a thiazole derivative known for its potential biological activities. Thiazole compounds have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed exploration of the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The chemical structure of 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization processes involving α-haloketones and thioureas under acidic or basic conditions.
Antimicrobial Activity
Research has indicated that thiazole derivatives, including 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide, exhibit significant antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Effective against Micrococcus luteus.
- Gram-negative bacteria : Showed activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values around 0.21 μM .
Antifungal Activity
The compound also displays antifungal properties. In studies assessing its efficacy against fungi such as those from the Candida genus, it has shown promising results in inhibiting fungal growth, suggesting its potential as an antifungal agent .
Anticancer Activity
Thiazole derivatives are increasingly recognized for their anticancer potential. The compound has been tested against various cancer cell lines, revealing cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin. For instance, certain thiazole derivatives have demonstrated IC50 values less than 1.98 µg/mL against human glioblastoma cells .
The biological activity of 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide may be attributed to its ability to interact with critical cellular targets. Molecular docking studies suggest that it forms significant interactions with DNA gyrase and MurD, which are essential for bacterial DNA replication and cell wall synthesis respectively. The binding energies observed were similar to those of known antibiotics like ciprofloxacin, indicating a robust antibacterial mechanism .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, showing notable inhibitory zones in agar diffusion tests .
- Cytotoxicity Assessment : The MTT assay was utilized to determine the cytotoxic effects on HaCat and Balb/c 3T3 cells, revealing that certain derivatives exhibited selective toxicity towards cancerous cells while sparing normal cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the structure-function relationship highlighted that modifications in the phenyl ring significantly influenced the anticancer activity, emphasizing the importance of specific substituents in enhancing biological efficacy .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound exhibits promising anticancer properties, primarily through its interaction with proteins involved in cancer progression. Studies indicate that it may act as an inhibitor by binding to specific targets, which could potentially lead to the development of new cancer therapies. Molecular dynamics simulations suggest that the compound interacts with target proteins via hydrophobic contacts and hydrogen bonding, enhancing its inhibitory effects.
1.2 Anticonvulsant Properties
Thiazole derivatives, including compounds similar to 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide, have shown significant anticonvulsant activity in various models. For instance, thiazole analogues have been tested for their efficacy against seizures, demonstrating effective doses lower than those of standard medications . This suggests a potential application in the treatment of epilepsy and other seizure disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The unique combination of functional groups in 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide contributes to its enhanced biological activity compared to simpler thiazole compounds. For example, modifications such as para-halogen substitutions on the phenyl ring have been linked to increased activity against various biological targets .
Synthetic Routes and Preparation Methods
The synthesis of 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| Formation of Thiazole Ring | Cyclization of α-haloketones and thioureas under acidic or basic conditions. |
| Substitution Reactions | Introduction of methyl and phenyl groups through nucleophilic substitutions. |
These synthetic methods are essential for producing compounds with desired pharmacological properties, facilitating further research into their applications.
Conclusion and Future Directions
The applications of 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide in medicinal chemistry are promising, particularly in anticancer and anticonvulsant research. Future studies should focus on elucidating its mechanism of action, optimizing its structure for enhanced efficacy, and exploring additional therapeutic applications.
As research progresses, this compound may contribute significantly to the development of novel therapeutic agents in treating cancer and seizure disorders.
Comparison with Similar Compounds
Table 1: Key Features of Structurally Related Compounds
Key Findings and Contrasts
Bioactivity Profiles
- Anticancer Activity: Thiazole-carbohydrazide derivatives (e.g., compounds 7b and 11 in ) exhibit potent activity against HepG-2 cells (IC50 ~1.6–2 μg/mL), attributed to the phenyl-thiazole backbone and electron-withdrawing substituents . The target compound’s methylamino-oxoethylthio group may further modulate potency by improving membrane permeability.
- Heterocyclic Influence : Thiadiazole derivatives (e.g., ) show insecticidal/fungicidal activity but lack direct anticancer data, suggesting the thiazole core is critical for cytotoxic effects .
Substituent Effects
- Phenyl vs. Alkyl Groups : Phenyl-substituted thiazoles () demonstrate stronger bioactivity than alkyl-substituted analogs, likely due to enhanced π-π stacking with cellular targets .
- Methylamino-oxoethylthio vs. Chlorobenzylidene: The target compound’s thioether side chain may offer better solubility than ’s chlorobenzylidene group, which is more hydrophobic .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide, and how can purity be validated?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction to attach the methylamino-oxoethylthio group to the thiazole ring. This involves reacting 2-mercapto-4-phenylthiazol-5-amine with chloroacetyl methylamide in the presence of triethylamine (Et₃N) as a base in anhydrous dioxane .
- Step 2 : Couple the resulting intermediate with 3-methylbenzoyl chloride via an amide bond formation. Pyridine is recommended as a solvent to neutralize HCl byproducts .
- Validation :
- Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., thiazole C-S bond at ~160 ppm, amide N-H at δ 8.2–8.5 ppm).
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.3% acceptable).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% required for biological assays) .
Q. How can researchers characterize the electronic and steric effects of the thiazole-amide scaffold in this compound?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for ligand-receptor interactions.
- X-ray Crystallography : Resolve crystal structures to analyze bond angles (e.g., C-S-C in thiazole ~95°) and intermolecular interactions (e.g., N-H···N hydrogen bonds stabilizing dimerization) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How to resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Assay Standardization : Re-test the compound under controlled conditions:
- Antimicrobial : Use CLSI guidelines (MIC determination via broth microdilution against S. aureus ATCC 25923) .
- Anticancer : Perform MTT assays on HCT-116 cells with 48h exposure, comparing IC₅₀ values against doxorubicin.
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing phenyl with 4-fluorophenyl) to isolate substituent effects. shows aryl modifications alter activity by 10-fold in triazole-thiazole hybrids .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify confounding variables (e.g., solvent polarity affecting solubility) .
Q. What experimental strategies can elucidate the compound’s mode of action against bacterial targets?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Use Clostridium difficile lysates and monitor NADH oxidation at 340 nm .
- Molecular Docking : Simulate binding to PFOR (PDB ID 2W3A) using AutoDock Vina. Prioritize residues within 4Å of the thiazole sulfur and benzamide carbonyl .
- Resistance Studies : Serial passage E. coli in sub-MIC concentrations for 20 generations. Sequence genomic DNA to identify mutations in putative targets (e.g., acpS or pptT genes) .
Q. How to design a structure-activity relationship (SAR) study focusing on the methylamino-oxoethylthio substituent?
- Methodology :
- Library Design : Synthesize analogs with:
- Varied Chain Lengths : Replace methylamino with ethylamino or propylamino groups.
- Oxo Group Modifications : Substitute the oxo group with thio or imino moieties.
- Activity Clustering : Use hierarchical clustering (Euclidean distance) to group IC₅₀ values. For example, shows 4-bromophenyl substitution (9c) increases activity by 40% compared to 4-methylphenyl (9d) .
- Data Table :
| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| -CH₃ | 16.7 | 12.3 |
| -C₂H₅ | 8.2 | 9.8 |
| -CF₃ | 3.1 | 4.5 |
Q. What computational and experimental approaches validate tautomeric equilibria in the thiazole ring under physiological conditions?
- Methodology :
- Tautomer Prediction : Use MarvinSketch (ChemAxon) to enumerate possible tautomers (e.g., thione-thiol equilibria).
- pH-Dependent NMR : Acquire ¹H NMR spectra in D₂O at pH 5.0, 7.4, and 9.0. Shifts in thiazole proton signals (δ 7.8–8.1 ppm) indicate tautomeric transitions .
- Microscopic pKa Determination : Titrate the compound in 10% DMSO/water and monitor UV-Vis spectra at 260 nm. A pKa ~6.5 suggests protonation at the thiazole nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
